molecular formula C13H18O2 B3135966 4-methyl-4-(4-methylphenyl)pentanoic Acid CAS No. 40663-79-4

4-methyl-4-(4-methylphenyl)pentanoic Acid

Cat. No.: B3135966
CAS No.: 40663-79-4
M. Wt: 206.28 g/mol
InChI Key: VQEPPIPPMVKOMN-UHFFFAOYSA-N
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Description

4-methyl-4-(4-methylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2 It is a carboxylic acid derivative characterized by a pentanoic acid backbone with a methyl group and a 4-methylphenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid typically involves the alkylation of 4-methylphenylacetic acid with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where 4-methylphenylacetic acid reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalytic hydrogenation and other advanced techniques may be employed to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(4-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

4-methyl-4-(4-methylphenyl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It serves as a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-4-(4-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The aromatic ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methylpentanoic acid: A simpler analog with a similar structure but lacking the aromatic ring.

    4-methylphenylacetic acid: Contains the aromatic ring but lacks the extended pentanoic acid backbone.

    4-methyl-3-(4-methylphenyl)pentanoic acid: A structural isomer with a different arrangement of the methyl and phenyl groups.

Uniqueness

4-methyl-4-(4-methylphenyl)pentanoic acid is unique due to the presence of both the aromatic ring and the extended pentanoic acid backbone, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4-methyl-4-(4-methylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)13(2,3)9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEPPIPPMVKOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292376
Record name γ,γ,4-Trimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40663-79-4
Record name γ,γ,4-Trimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40663-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ,γ,4-Trimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (112 g) is slowly dissolved (heat evolved) in ethylene glycol (400 ml) in a 2 liter copper (or stainless steel) flask. The 4-methyl-4-p-tolylpentanenitrile (94 g, 0.5 mol) was then added, the mixture refluxed for 6 hours, cooled to 10° C and diluted with 400 ml ice cold water. Hydrochloric acid (conc., 180 ml) was added slowly (heat evolved, cooling required) until the reaction mixture was acid to congo test paper. The resulting mixture was extracted with benzene, washed with water, concentrated and distilled to yield 92.8 g (89.6%) of the 4-methyl-4-p-tolylpentanoic acid: bp 178° (2 mm); nD20 1.5147;
Quantity
112 g
Type
reactant
Reaction Step One
Name
4-methyl-4-p-tolylpentanenitrile
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
copper
Quantity
2 L
Type
catalyst
Reaction Step Four
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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